molecular formula C6H16Cl2N2 B6321758 (2S,5S)-2,5-Dimethylpiperazine dihydrochloride CAS No. 325148-85-4

(2S,5S)-2,5-Dimethylpiperazine dihydrochloride

Cat. No.: B6321758
CAS No.: 325148-85-4
M. Wt: 187.11 g/mol
InChI Key: GOTVEDVYURXGPS-USPAICOZSA-N
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Description

(2S,5S)-2,5-Dimethylpiperazine dihydrochloride is a chiral compound with the molecular formula C6H15Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The (2S,5S) configuration indicates the specific stereochemistry of the compound, which is important for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-Dimethylpiperazine dihydrochloride typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of 2,5-hexanedione using a stereoselective catalyst or enzyme. For example, the reduction can be carried out using a dehydrogenase enzyme from Saccharomyces cerevisiae, which provides high enantioselectivity and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts or chemical catalysts to achieve the desired stereochemistry. The process typically includes steps such as the preparation of the precursor, the reduction reaction, and the purification of the final product to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-Dimethylpiperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones, while reduction may produce various amine derivatives

Scientific Research Applications

(2S,5S)-2,5-Dimethylpiperazine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-Dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, the compound may interact with enzymes involved in metabolic pathways, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (2S,5S)-2,5-Dimethylpiperazine dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of two methyl groups on the piperazine ring. This unique structure contributes to its distinct chemical properties and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S,5S)-2,5-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTVEDVYURXGPS-USPAICOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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